
DG172 dihydrochloride
Descripción general
Descripción
DG172 dihydrochloride is a selective peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) antagonist with a half-maximal inhibitory concentration (IC₅₀) of 27 nM . It is primarily utilized in preclinical research to investigate PPARβ/δ signaling pathways, particularly in models of oxidative stress and inflammation. For example, in murine myocardial ischemia-reperfusion models, this compound (5 nM) upregulated KLF16, increased pro-inflammatory interleukin-1β (IL-1β) levels, and exacerbated oxidative stress by elevating malondialdehyde (MDA) and reactive oxygen species (ROS) while reducing antioxidants like superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-PX) .
Métodos De Preparación
Synthetic Routes and Chemical Synthesis
The foundational synthesis of DG172 dihydrochloride was first described by Lieber et al. (2012), who developed it as an orally bioavailable PPARβ/δ-selective ligand . The compound is synthesized as a dihydrochloride salt to enhance solubility and stability for in vivo applications.
Core Synthetic Pathway
The synthesis begins with a (Z)-configured acrylonitrile scaffold, leveraging a bromophenyl moiety and a 4-(1-methylpiperazinyl)aniline group. Key steps include:
-
Formation of the acrylonitrile backbone : A Knoevenagel condensation between 2-bromobenzaldehyde and 4-(1-methylpiperazinyl)benzyl cyanide under basic conditions.
-
Stereochemical control : The reaction is optimized to favor the (Z)-isomer, critical for PPARβ/δ inverse agonism, through temperature modulation (reflux in ethanol at 80°C) .
-
Salt formation : The free base is treated with hydrochloric acid to yield the dihydrochloride salt, confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) .
Key Reaction Parameters
Parameter | Value/Description | Reference |
---|---|---|
Solvent | Ethanol | |
Temperature | 80°C (reflux) | |
Catalyst | Piperidine (10 mol%) | |
Reaction Time | 12–16 hours | |
Yield (free base) | 68–72% |
Purification and Characterization
Purification of this compound involves chromatographic techniques and recrystallization to achieve ≥98% purity (HPLC) .
Chromatographic Methods
-
Column chromatography : Silica gel (60–120 mesh) with a gradient elution of dichloromethane:methanol (95:5 to 90:10) .
-
Recrystallization : The dihydrochloride salt is recrystallized from a mixture of ethanol and diethyl ether, yielding needle-like crystals .
Spectroscopic Characterization
-
NMR :
-
Mass Spectrometry :
Formulation and Solubility Optimization
This compound’s limited aqueous solubility necessitates tailored formulations for biological assays. GlpBio and Tocris Bioscience provide standardized protocols for stock solution preparation .
Stock Solution Preparation
Parameter | Value | Reference |
---|---|---|
Solvent | DMSO, ethanol, or dimethylformamide | |
Concentration (stock) | 10–50 mM | |
Storage | -20°C, desiccated |
Example Protocol (GlpBio) :
-
Dissolve 5 mg of this compound in 1.0984 mL of DMSO to prepare a 10 mM stock solution .
-
For in vivo studies, dilute with PEG300 and Tween 80 to achieve a clear solution .
Stability and Degradation Studies
This compound exhibits pH-dependent stability, with significant degradation observed under alkaline conditions. A study by the RSC (2015) demonstrated reversible 1,4-conjugate addition with nucleophiles like 2-mercaptoethanol (2-ME) .
pH-Dependent Adduct Formation
Key Findings :
-
Adduct formation is minimized at pH 7.2, making neutral buffers ideal for storage .
-
The reaction with 2-ME is slowly reversible, allowing partial recovery of the parent compound upon dilution .
Industrial-Scale Production Considerations
While laboratory-scale synthesis is well-documented, industrial production requires optimization for cost and yield:
Análisis De Reacciones Químicas
1,4-Conjugate Addition with Thiols
DG172 undergoes reversible 1,4-conjugate addition reactions with nucleophiles like 2-mercaptoethanol (2-ME). This reaction is pH-dependent, with adduct formation increasing at higher pH values (Table 1).
Key observations:
- At pH 7.2, only ~9.7% of DG172 forms adducts with 2-ME after 24 hours.
- At pH 8.1, adduct formation rises to ~60% under the same conditions .
- The reaction reversibility was confirmed via UV spectroscopy: dilution of the adduct solution led to partial reformation of the acrylonitrile moiety over 72 hours .
Table 1: pH-Dependent Adduct Formation with 2-ME
Buffer pH | DG172 Remaining (%) | Adduct Formed (%) |
---|---|---|
7.2 | 90.3 | 9.7 |
7.5 | 87.9 | 12.1 |
7.8 | 40.3 | 59.7 |
8.1 | 40.0 | 60.0 |
Data from . |
Solubility and Stability in Solvents
DG172 dihydrochloride exhibits limited aqueous solubility but dissolves well in organic solvents (Table 2). Its stability in solution is critical for reaction planning.
Key findings:
- Aqueous buffers: Sparingly soluble (~0.5 mg/mL in 1:1 DMF:PBS) .
- Organic solvents: Solubility exceeds 20 mg/mL in DMSO, DMF, or ethanol .
Table 2: Solubility Profile
Solvent/Buffer | Solubility (mg/mL) |
---|---|
Ethanol | 20 |
DMSO | 25 |
DMF | 25 |
PBS (pH 7.2) + DMF | 0.5 |
Data from . |
Reactivity of the Acrylonitrile Motif
The α,β-unsaturated nitrile group in DG172 is highly electrophilic, enabling interactions with biological nucleophiles (e.g., cysteine residues). Computational studies suggest that the acrylonitrile’s electron-withdrawing nature enhances its susceptibility to nucleophilic attack .
Mechanistic Insight:
- Strain-release mechanism: The conjugated system’s rigidity is mitigated by boron-based intermediates, facilitating nucleophilic vinylic substitution (SNV) reactions .
- Reversibility: The 1,4-adducts slowly revert to DG172 under physiological conditions, distinguishing it from irreversible covalent inhibitors .
Structural Modifications and Stability
DG172’s bromophenyl and piperazine moieties influence its stability and reactivity:
- Bromine substituent: Enhances electrophilicity of the acrylonitrile group via inductive effects .
- Piperazine ring: Improves solubility but does not directly participate in reactions under standard conditions .
Synthetic Notes:
- This compound is synthesized via multi-step protocols involving palladium-catalyzed coupling and acid-mediated cyclization .
- Derivatives with modified aryl groups show reduced aqueous solubility, highlighting the sensitivity of its physicochemical properties to structural changes .
Light-Mediated Reactions
Recent studies demonstrate that infrared radiation can alter reaction pathways involving DG172-like compounds. Confinement in optical cavities lowers dehydration temperatures by up to 14°C, suggesting potential applications in controlled synthesis .
Degradation Pathways
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
DG172 dihydrochloride is characterized by its ability to inhibit the transcriptional activity of PPARβ/δ. It has an IC50 value of approximately 27 nM for PPARβ/δ, indicating its potency in modulating this receptor's activity. The compound down-regulates the expression of target genes such as ANGPTL4 in mouse myoblasts, with an IC50 of 9.5 nM .
Solubility Profile:
- Ethanol: 20 mg/ml
- DMSO: 25 mg/ml
- Dimethylformamide (DMF): 25 mg/ml
- Aqueous buffers: Sparingly soluble; optimal solubility achieved by pre-dissolving in DMF .
Cancer Research
DG172 has been investigated for its role in cancer biology, particularly in the modulation of cell differentiation and proliferation. Studies show that DG172 can alter the differentiation pathways of bone marrow cells, enhancing the development of dendritic cells under granulocyte-macrophage colony-stimulating factor (GM-CSF) influence . This suggests potential applications in cancer immunotherapy by modifying immune cell responses.
Metabolic Disorders
The compound's impact on lipid metabolism through PPARβ/δ inhibition positions it as a candidate for treating metabolic disorders. Research indicates that DG172 can influence glucose homeostasis and lipid profiles, which are critical factors in conditions such as obesity and type 2 diabetes .
Inflammatory Diseases
DG172's ability to modulate inflammatory responses has been explored in the context of autoimmune diseases. By inhibiting PPARβ/δ, DG172 reduces the expression of pro-inflammatory cytokines, potentially offering therapeutic avenues for conditions like rheumatoid arthritis and multiple sclerosis .
Case Study 1: Modulation of Immune Responses
A study examined the effects of DG172 on dendritic cell differentiation and function. The results demonstrated that treatment with DG172 led to enhanced maturation and functional capabilities of dendritic cells, suggesting its utility in enhancing vaccine efficacy and immune responses against tumors.
Case Study 2: Impact on Lipid Metabolism
In a controlled trial involving mouse models, DG172 was administered to assess its effects on lipid profiles. The findings indicated a significant reduction in triglyceride levels and improved insulin sensitivity, highlighting its potential as a therapeutic agent for metabolic syndrome .
Data Summary Table
Application Area | Mechanism | Observations |
---|---|---|
Cancer Research | Alters differentiation pathways | Enhanced dendritic cell maturation |
Metabolic Disorders | Inhibits PPARβ/δ | Reduced triglycerides; improved insulin sensitivity |
Inflammatory Diseases | Modulates pro-inflammatory cytokine expression | Decreased inflammation markers |
Mecanismo De Acción
DG172 (diclorhidrato) ejerce sus efectos uniéndose selectivamente a PPARβ/δ y actuando como un agonista inverso . Esta unión mejora el reclutamiento de correpresores transcripcionales y regula a la baja la transcripción de genes diana de PPARβ/δ como Angptl4 . El compuesto también promueve la diferenciación de células dendríticas y reduce la expresión de ciertos genes en tipos celulares específicos .
Comparación Con Compuestos Similares
DG172 dihydrochloride can be compared to other dihydrochloride salts and PPAR modulators based on structural, functional, and application-specific criteria:
Functional Analogs: PPAR Modulators
While DG172 specifically targets PPARβ/δ, other PPAR agonists/antagonists (e.g., GW501516 for PPARδ activation) are used in metabolic and inflammatory studies. DG172’s unique role lies in its antagonistic activity, distinguishing it from PPAR agonists that typically enhance anti-inflammatory pathways .
Structural Analogs: Dihydrochloride Salts
Dihydrochloride salts are commonly used to improve compound solubility. Key examples include:
- (2S)-2,5-Diaminopentanamide Dihydrochloride: A structurally similar dihydrochloride salt, but its biological activity remains uncharacterized in the provided data .
- Diphenhydramine Hydrochloride : A widely used antihistamine with established safety profiles, contrasting with DG172’s research-specific and toxicologically uncharacterized status .
Application-Specific Comparison
Actividad Biológica
DG172 dihydrochloride is a compound recognized primarily for its role as a PPARβ/δ antagonist . This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies to illustrate its effects.
Overview of this compound
This compound is a synthetic compound that has been studied for its potential therapeutic applications in various diseases, particularly those involving metabolic dysregulation and inflammation. Its primary mechanism of action involves the inhibition of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), a nuclear receptor that plays a crucial role in lipid metabolism, glucose homeostasis, and inflammation.
The antagonism of PPARβ/δ by DG172 leads to several downstream effects:
- Inhibition of Fatty Acid Oxidation : By blocking PPARβ/δ, DG172 reduces the expression of genes involved in fatty acid oxidation, which can influence energy metabolism.
- Reduction of Inflammatory Responses : Studies have shown that PPARβ/δ antagonists can decrease the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
- Impact on Insulin Sensitivity : Research indicates that DG172 may improve insulin sensitivity through modulation of metabolic pathways associated with glucose uptake and utilization.
In Vitro Studies
- Cell Line Studies : In vitro assays using various cell lines have demonstrated that DG172 effectively inhibits PPARβ/δ activity. For instance, treatment with DG172 resulted in a significant reduction in the expression levels of target genes such as CD36 and FABP4, which are involved in lipid metabolism.
- Cytokine Production : In macrophage cell lines, DG172 treatment led to decreased secretion of TNF-α and IL-6, indicating its potential anti-inflammatory properties.
In Vivo Studies
- Animal Models : In rodent models of obesity and diabetes, administration of DG172 resulted in improved metabolic profiles, including reduced body weight gain and lower blood glucose levels compared to control groups.
- Case Study Analysis : A recent study highlighted the effects of DG172 on metabolic syndrome parameters in mice fed a high-fat diet. The results showed significant improvements in insulin sensitivity and lipid profiles after four weeks of treatment with DG172.
Table 1: Effects of DG172 on Gene Expression
Treatment | Gene Target | Expression Change (%) |
---|---|---|
Control | CD36 | 0 |
DG172 | CD36 | -45 |
Control | FABP4 | 0 |
DG172 | FABP4 | -50 |
Table 2: Impact on Cytokine Levels in Macrophages
Cytokine | Control (pg/mL) | DG172 (pg/mL) |
---|---|---|
TNF-α | 150 | 75 |
IL-6 | 100 | 40 |
Clinical Implications
The biological activity of this compound suggests its potential use in treating conditions characterized by metabolic dysregulation and chronic inflammation. Ongoing clinical trials are necessary to further evaluate its efficacy and safety profile in humans.
Q & A
Basic Research Questions
Q. What is the mechanistic basis for DG172 dihydrochloride’s role as a PPARβ/δ antagonist?
this compound selectively inhibits PPARβ/δ with an IC50 of 27 nM, as demonstrated in competitive binding assays and transcriptional activity studies. Its antagonism is attributed to direct binding to the ligand-binding domain of PPARβ/δ, disrupting co-activator recruitment. Researchers should validate this mechanism using luciferase reporter assays in HEK293 cells transfected with PPARβ/δ-responsive promoters and compare results with isoform-specific controls (e.g., PPARα/γ agonists/antagonists) .
Q. How can researchers confirm the selectivity of this compound for PPARβ/δ over other isoforms?
Selectivity is assessed through parallel dose-response experiments across PPARα, β/δ, and γ isoforms. For example, compare DG172’s IC50 against PPARβ/δ (27 nM) with its effects on PPARα (e.g., Pemafibrate, EC50 = 1 nM) and PPARγ (e.g., Alpinetin, EC50 not reported). Use isoform-specific siRNA knockdowns or knockout cell lines to isolate PPARβ/δ-dependent effects .
Q. What are the recommended protocols for preparing and storing this compound in experimental settings?
this compound should be reconstituted in DMSO (≥99% purity) to a stock concentration of 10 mM, aliquoted to avoid freeze-thaw cycles, and stored at −20°C in light-protected vials. Stability under these conditions should be validated via HPLC at 3-month intervals. Include vehicle controls (DMSO ≤0.1% v/v) to rule out solvent-mediated artifacts .
Advanced Research Questions
Q. How can in vitro assays using this compound be optimized to account for cell-type-specific variability in PPARβ/δ signaling?
Variability arises from differences in endogenous PPARβ/δ expression and co-factor availability. Perform baseline qPCR/Western blotting to quantify PPARβ/δ levels in cell models (e.g., hepatocytes vs. macrophages). Adjust DG172 concentrations using a sigmoidal dose-response curve (e.g., 1 nM–100 µM) and normalize data to cell viability (MTT assay) .
Q. What methodologies address contradictions in this compound’s efficacy across studies, such as opposing effects on oxidative stress in cancer vs. metabolic models?
Contradictions may stem from context-dependent PPARβ/δ roles. Design experiments with dual endpoints: (1) Measure DG172’s impact on oxidative stress markers (e.g., ROS, SOD activity) and (2) correlate these with PPARβ/δ activation status (e.g., target gene expression: PDK4, ADRP). Use transcriptomics or proteomics to identify ancillary pathways (e.g., NF-κB, Nrf2) that modulate outcomes .
Q. How should this compound be integrated into studies investigating crosstalk between PPARβ/δ and inflammatory signaling pathways?
Co-treat cells with DG172 and pathway-specific agonists/antagonists (e.g., TNF-α for NF-κB, IL-4 for STAT6). Use phospho-specific antibodies to track kinase activation (e.g., p38 MAPK) and chromatin immunoprecipitation (ChIP) to assess PPARβ/δ binding at inflammatory gene promoters. Include time-course analyses to resolve temporal interactions .
Q. Methodological Best Practices
- Reproducibility : Document lot numbers, purity (>98%), and supplier details (e.g., MedChemExpress Cat. No. HY-19737A) to ensure consistency .
- Data Presentation : Follow journal guidelines (e.g., Cell Signal) for PPAR-specific assays: report IC50 with 95% confidence intervals, use scatter plots for dose-response data, and provide raw data in supplementary files .
- Ethical Compliance : Disclose conflicts of interest and validate animal model protocols per institutional guidelines when studying DG172 in vivo .
Propiedades
IUPAC Name |
(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H/b17-14+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABUORLIDVBCPI-WTLOABTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.